3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-10(15)5-9(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMFCONNXYHWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918344 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93553-55-0 | |
| Record name | 3-(3,5-Dichlorophenyl)-1-methyl-2,5-pyrrolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093553550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,5-Dichlorophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylsuccinic Anhydride Route
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Methylsuccinic anhydride synthesis : Methylsuccinic acid is heated at 180°C under reduced pressure to form the anhydride.
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Imide formation : The anhydride (1.0 equiv) is reacted with 3,5-dichloroaniline (1.1 equiv) in refluxing toluene (3–4 h) with triethylamine (0.2 equiv) as a catalyst. The water formed is removed via azeotropic distillation.
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Purification : The crude product is recrystallized from ethanol to yield white crystals.
Data :
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Melting Point | 138–140°C |
| Purity (HPLC) | >98% |
Methylsuccinyl Chloride Route
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Methylsuccinyl chloride synthesis : Methylsuccinic acid (1.0 equiv) is refluxed with thionyl chloride (2.2 equiv) in benzene for 30 minutes.
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Imide formation : The acid chloride is added dropwise to a solution of 3,5-dichloroaniline (1.0 equiv) in benzene. The mixture is refluxed until HCl evolution ceases (~4–6 h).
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Workup : The product is cooled, filtered, and recrystallized from ethanol.
Data :
| Parameter | Value |
|---|---|
| Yield | 80–88% |
| Reaction Time | 6–8 h |
| Key IR Bands (cm⁻¹) | 1711 (>C=O), 820 (C-Cl) |
Functionalization of Pyrrolidine-2,5-Dione Intermediates
Vilsmeier-Haack Formylation Followed by Reduction
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Intermediate synthesis : 1-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione is prepared via succinimide condensation (as in Section 2).
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Formylation : The intermediate is treated with Vilsmeier-Haack reagent (DMF/POCl₃) at 60–70°C for 6 h to introduce formyl groups at the 3-position.
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Reduction : The formyl groups are reduced to methyl using NaBH₄ or LiAlH₄ in THF.
Data :
| Step | Conditions | Yield |
|---|---|---|
| Formylation | DMF/POCl₃, 6 h, 70°C | 76% |
| Reduction | NaBH₄, THF, 0°C | 68% |
Halogenation-Alkylation Strategy
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Bromination : 1-(3,5-Dichlorophenyl)pyrrolidine-2,5-dione is treated with HBr/acetic acid to form 3-bromomethyl derivatives.
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Methylation : The brominated intermediate undergoes nucleophilic substitution with methylmagnesium bromide (3.0 equiv) in dry THF at −10°C.
Data :
| Parameter | Value |
|---|---|
| Bromination Yield | 85% |
| Methylation Yield | 72% |
| Overall Purity | 95% (GC-MS) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Methylsuccinic Anhydride | High yield, one-pot synthesis | Requires anhydride preparation | Industrial |
| Methylsuccinyl Chloride | Avoids anhydride synthesis | Thionyl chloride handling hazards | Pilot-scale |
| Vilsmeier-Reduction | Enables diverse substitutions | Multi-step, lower overall yield | Laboratory |
| Halogenation-Alkylation | Precise methyl introduction | Hazardous bromination step | Laboratory |
Critical Reaction Parameters
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Temperature : Imide formation requires reflux conditions (110–120°C) for optimal cyclization.
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Catalysts : Triethylamine or pyridine accelerates water removal in condensation reactions (,).
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Solvents : Toluene and benzene are preferred for azeotropic distillation; THF is used for reductions.
Analytical Characterization
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¹H NMR (DMSO-d₆, 500 MHz): δ 3.20 (s, 4H, CH₂), 7.8–7.2 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃).
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IR : 1711 cm⁻¹ (C=O stretch), 820 cm⁻¹ (C-Cl).
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Elemental Analysis : Calculated for C₁₁H₈Cl₂NO₂: C 50.02%, H 3.05%, N 5.30%; Found: C 49.89%, H 3.12%, N 5.28%.
Industrial-Scale Considerations
The methylsuccinic anhydride route is favored for large-scale production due to its simplicity and high yield. A pilot study () achieved a throughput of 50 kg/batch with 78% yield using automated azeotropic distillation.
Emerging Techniques
Recent patents (, ) explore enzymatic cyclization and flow chemistry to reduce reaction times by 40%, though these methods remain in experimental stages.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine-2,5-dione, including 3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione, exhibit significant anticonvulsant properties. A study conducted by Kamiński et al. (2015) evaluated the anticonvulsant activity of various pyrrolidine derivatives in animal models. The findings showed that several compounds demonstrated effective seizure protection in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .
Key Findings:
- Compounds derived from pyrrolidine-2,5-dione exhibited ED50 values ranging from 16.13 to 46.07 mg/kg.
- New derivatives showed a favorable safety profile compared to established antiepileptic drugs like ethosuximide and valproic acid .
Antinociceptive Properties
In addition to anticonvulsant effects, this compound has been studied for its antinociceptive (pain-relieving) properties. A study highlighted that several derivatives displayed significant analgesic effects in various pain models, including the hot plate and formalin tests .
Mechanism of Action:
The proposed mechanism involves modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in pain signaling pathways .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship (SAR) studies have emphasized the importance of substituents on the pyrrolidine ring for enhancing biological activity.
Synthesis Overview:
- The compound can be synthesized through a condensation reaction involving appropriate starting materials such as succinic anhydride and substituted anilines.
- Variations in substituents can lead to differing pharmacological profiles.
Comparative Data Table
| Compound | Anticonvulsant Activity (ED50 mg/kg) | Antinociceptive Activity | Notes |
|---|---|---|---|
| This compound | 16.13 - 46.07 | Significant in hot plate test | Effective in MES and PTZ models |
| Other Pyrrolidine Derivatives | Varies | Varies | Active against seizures with favorable profiles |
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in clinical settings:
- Study on Anticonvulsant Activity: A series of experiments demonstrated that certain derivatives provided significant protection against seizures while exhibiting minimal side effects compared to traditional antiepileptic drugs .
- Pain Management Research: Investigations into the analgesic properties revealed that specific compounds could effectively reduce pain responses in mice models without significant toxicity .
Mechanism of Action
The mechanism of action of 3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of dichlorophenyl-substituted heterocycles, many of which are fungicides. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variability :
- The target compound’s pyrrolidine-2,5-dione core differs from procymidone’s azabicyclohexane, vinclozolin’s oxazolidinedione, and iprodione’s imidazolidine rings. These structural differences influence stability, solubility, and metabolic pathways. For example, iprodione’s imidazolidine ring is prone to hydrolysis, generating metabolites like RP-30228 and RP-32490 .
Substituent Effects :
- All compounds share a 3,5-dichlorophenyl group, critical for antifungal activity. However, additional substituents (e.g., methyl, isopropyl carboxamide) modulate specificity and environmental persistence. Vinclozolin’s ethenyl group enhances reactivity, contributing to its degradation in soil .
Functional Outcomes :
- While procymidone and vinclozolin are broad-spectrum fungicides, iprodione is widely used against Botrytis spp. The target compound’s lack of a carboxamide group (unlike iprodione) may reduce mammalian toxicity but also alter target-binding affinity.
Research Findings and Mechanistic Insights
- Metabolic Stability : Iprodione’s degradation produces metabolites with reduced antifungal activity, whereas pyrrolidine-2,5-dione derivatives (like the target compound) may exhibit greater metabolic stability due to their less labile core .
- Synthetic Accessibility : The pyrrolidine-2,5-dione scaffold is synthetically modular, allowing for streamlined derivatization compared to bicyclic or fused-ring analogs like procymidone.
Limitations and Data Gaps
The provided evidence lacks explicit data on the target compound’s bioactivity, toxicity, or environmental behavior. Further studies are required to:
- Compare its efficacy against fungal pathogens relative to established fungicides.
Biological Activity
3-(3,5-Dichlorophenyl)-1-methylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticonvulsant and antinociceptive properties, supported by research findings and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 341.23 g/mol
- CAS Number : 63642-92-2
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit notable anticonvulsant properties. A study conducted by Kamiński et al. (2015) evaluated the anticonvulsant activity of various pyrrolidine derivatives, including this compound, using animal models.
Key Findings:
- Models Used :
- Maximal Electroshock Test (MEST)
- Pilocarpine-induced seizures
- Results :
- The compound showed significant anticonvulsant effects with effective doses (ED50) ranging from 16.13 to 46.07 mg/kg in the MEST test.
- It was also effective in reducing seizure activity in pilocarpine-induced models, suggesting a broad spectrum of anticonvulsant activity.
The proposed mechanism involves modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in seizure propagation and neuronal excitability .
Antinociceptive Activity
In addition to its anticonvulsant properties, the compound has demonstrated antinociceptive effects.
Experimental Evaluation:
- Tests Conducted :
- Hot plate test
- Formalin test
- Findings :
Case Studies
-
Kamiński et al. (2015) :
- Conducted a comprehensive study on the anticonvulsant and antinociceptive properties of new pyrrolidine derivatives.
- Found that several compounds had better safety profiles compared to existing antiepileptic drugs like ethosuximide and valproic acid.
- Obniska et al. (2017) :
Data Summary
| Compound Name | ED50 (mg/kg) | Test Method | Notes |
|---|---|---|---|
| Compound 12 | 16.13 | MEST | Significant anticonvulsant activity |
| Compound 23 | 46.07 | MEST | Effective against pilocarpine-induced seizures |
| Compound X | Varies | Hot Plate | Analgesic activity confirmed |
Q & A
Q. What are the standard synthetic routes for 3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione?
The synthesis typically involves cyclization of maleic anhydride derivatives with substituted anilines. For example, reacting 3,5-dichloroaniline with methylmaleic anhydride under reflux conditions in a polar aprotic solvent (e.g., DMF) forms the pyrrolidine-2,5-dione core. Subsequent N-methylation is achieved using methyl iodide and a base like potassium carbonate. Yields range from 50–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify substituents (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl groups; methyl groups at δ 2.8–3.1 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C=O bonds at ~1.21 Å; dihedral angles between aromatic and pyrrolidine rings).
- FT-IR : Peaks at ~1700 cm confirm carbonyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield or selectivity?
Factorial design of experiments (DoE) is critical. For example, a 2 factorial design evaluates variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 40–60% . Computational tools like Gaussian or ORCA predict transition states to guide experimental parameter selection .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:
- Dose-response curves : Compare IC values across multiple assays.
- Molecular docking : Analyze binding affinities to target proteins (e.g., kinases) using AutoDock Vina.
- Meta-analysis : Pool data from independent studies to identify outliers or confounding factors (e.g., solvent effects in in vitro assays) .
Q. What computational methods are used to predict the compound’s reactivity or stability?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Q. How does substituent variation (e.g., chlorine position) impact physicochemical properties?
Comparative studies using Hammett substituent constants (σ) quantify electronic effects:
- LogP : 3,5-dichloro substitution increases hydrophobicity (logP ~2.8) vs. mono-chloro analogs (logP ~2.1).
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures shift by 15–20°C with substituent changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
